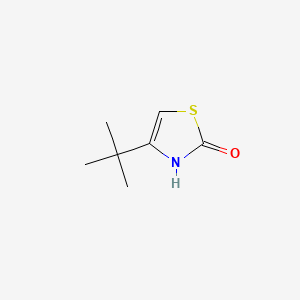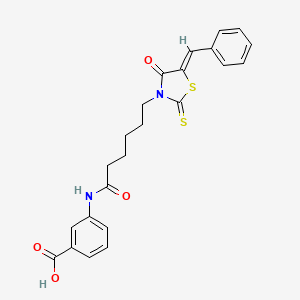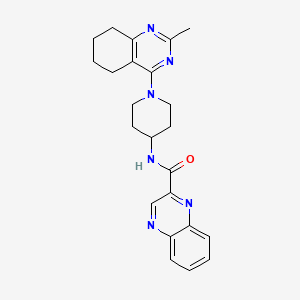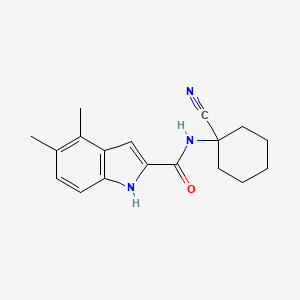
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide, commonly referred to as CX-4945, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用機序
CX-4945 is a selective inhibitor of CK2, which is a key regulator of several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many tumor types, and its inhibition by CX-4945 has been shown to induce cell death and sensitize cancer cells to chemotherapy. In addition, CK2 has been implicated in the pathogenesis of several neurodegenerative diseases, and its inhibition by CX-4945 has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Biochemical and Physiological Effects
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell death and sensitizes cells to chemotherapy. In addition, CX-4945 has been shown to inhibit the proliferation and migration of cancer cells. In neurodegenerative diseases, CX-4945 has been shown to improve cognitive function and reduce neuroinflammation in animal models. In viral infections, CX-4945 has been shown to inhibit viral replication in vitro.
実験室実験の利点と制限
CX-4945 has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. In addition, CX-4945 has been extensively studied in vitro and in vivo, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using CX-4945 in lab experiments. Its potency and selectivity may vary depending on the cell type and experimental conditions, which can make it difficult to interpret results. In addition, CX-4945 has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on CX-4945. One area of interest is its potential therapeutic applications in cancer. CX-4945 has shown promise in preclinical studies as a sensitizer to chemotherapy, and further studies are needed to determine its efficacy in clinical trials. Another area of interest is its potential therapeutic applications in neurodegenerative diseases. CX-4945 has shown promise in animal models as a cognitive enhancer and neuroinflammation reducer, and further studies are needed to determine its efficacy in clinical trials. Finally, CX-4945 may have potential applications in viral infections, and further studies are needed to determine its efficacy in inhibiting viral replication in vivo.
合成法
CX-4945 can be synthesized using a simple three-step process. The first step involves the reaction of 4-bromophenylacetic acid with cyclohexylamine to form the corresponding amide. The amide is then reacted with 2-chloropyrimidine to form the pyrimidine derivative. Finally, the pyrimidine derivative is reacted with picolinic acid to form CX-4945.
科学的研究の応用
CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed in many tumor types, and its inhibition by CX-4945 has been shown to induce cell death and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, and CX-4945 has been shown to improve cognitive function and reduce neuroinflammation in animal models. In viral infections, CK2 is involved in the replication of several viruses, including HIV, and CX-4945 has been shown to inhibit viral replication in vitro.
特性
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(14-4-1-2-9-17-14)20-12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-4,9-13H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRUJNOACVMPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)
amino}propanoic acid](/img/structure/B2972374.png)

![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)
![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)
![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)

![6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B2972383.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)